

# Application of PSB-1115 Potassium Salt in Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

**PSB-1115 potassium salt** is a potent and selective antagonist of the A2b adenosine receptor (A2bR). In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses. PSB-1115, by blocking the A2bR, effectively reverses this immunosuppression, making it a valuable tool for cancer immunology research and a potential candidate for combination immunotherapy strategies.

The primary mechanism of action of PSB-1115 in the cancer immunology context is the modulation of the TME to favor an anti-tumor response.[1][2][3] Treatment with PSB-1115 has been shown to significantly delay tumor growth, an effect that is dependent on a functional T-cell response.[1][4] Key immunomodulatory effects of PSB-1115 include:

- Reduction of Myeloid-Derived Suppressor Cells (MDSCs): PSB-1115 treatment leads to a
  significant decrease in the accumulation of CD11b+Gr1+ MDSCs within the tumor.[1][2][4]
  MDSCs are a heterogeneous population of immature myeloid cells that potently suppress Tcell function.
- Enhancement of Anti-Tumor T-cell and NKT Cell Infiltration: By alleviating the immunosuppressive environment, PSB-1115 promotes the infiltration of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells into the tumor.[1][4]



Modulation of Cytokine Profile: PSB-1115 treatment shifts the cytokine balance within the
TME from an immunosuppressive to an immunostimulatory state. This is characterized by a
decrease in immunosuppressive cytokines such as Interleukin-10 (IL-10) and Monocyte
Chemoattractant Protein-1 (MCP-1), and an increase in pro-inflammatory, Th1-type
cytokines like Interferon-gamma (IFN-y) and Tumor Necrosis Factor-alpha (TNF-α).[1][4]

These effects collectively restore and enhance the ability of the immune system to recognize and eliminate cancer cells. Furthermore, PSB-1115 has been shown to enhance the efficacy of conventional chemotherapies, such as dacarbazine, in melanoma models.[1][4]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the selectivity and in vivo efficacy of **PSB-1115 potassium salt**.

Table 1: Antagonist Potency (Ki) of PSB-1115 at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Ki (nM)  |
|------------------|---------|----------|
| A2B              | Human   | 53.4     |
| A1               | Human   | > 10,000 |
| A3               | Human   | > 10,000 |
| A1               | Rat     | 2200     |
| A2A              | Rat     | 24000    |

Data sourced from commercially available information.

Table 2: In Vivo Effects of PSB-1115 on Immune Cell Populations in a B16-F10 Melanoma Model



| Immune Cell Population                    | Treatment Group | Percentage of Total Cells<br>(Mean ± SEM) |
|-------------------------------------------|-----------------|-------------------------------------------|
| CD11b+Gr1+ MDSCs in Tumor                 | Control         | ~18%                                      |
| PSB-1115 (1 mg/kg)                        | ~8%             |                                           |
| Tumor-Infiltrating CD8+ T cells           | Control         | ~2.5%                                     |
| PSB-1115 (1 mg/kg)                        | ~6%             |                                           |
| Tumor-Infiltrating NKT cells (CD3+NK1.1+) | Control         | ~1%                                       |
| PSB-1115 (1 mg/kg)                        | ~3%             |                                           |

Data is estimated from graphical representations in Iannone et al., Neoplasia, 2013.

Table 3: In Vivo Effects of PSB-1115 on Cytokine Levels in the Tumor Microenvironment

| Cytokine           | Treatment Group | Concentration (pg/mg<br>protein) (Mean ± SEM) |
|--------------------|-----------------|-----------------------------------------------|
| IL-10              | Control         | ~150                                          |
| PSB-1115 (1 mg/kg) | ~75             |                                               |
| MCP-1              | Control         | ~1200                                         |
| PSB-1115 (1 mg/kg) | ~600            |                                               |
| TNF-α              | Control         | ~20                                           |
| PSB-1115 (1 mg/kg) | ~40             |                                               |
| IFN-y              | Control         | ~15                                           |
| PSB-1115 (1 mg/kg) | ~30             |                                               |
| Granzyme B         | Control         | ~200                                          |
| PSB-1115 (1 mg/kg) | ~400            |                                               |



Data is estimated from graphical representations in Iannone et al., Neoplasia, 2013.

## **Experimental Protocols**

### Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic melanoma model in mice to evaluate the in vivo efficacy of PSB-1115.

#### Materials:

- B16-F10 melanoma cells
- C57BL/6 mice (6-8 weeks old)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · Phosphate-buffered saline (PBS), sterile
- PSB-1115 potassium salt
- Vehicle (e.g., saline)
- Calipers
- Syringes and needles

#### Procedure:

- Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO2.
- Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10<sup>6</sup> cells/mL.
- Tumor Inoculation: Subcutaneously inject 100  $\mu$ L of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
- Treatment: When tumors become palpable (approximately 5-7 days post-inoculation),
   randomize mice into treatment and control groups.



- o Treatment Group: Administer PSB-1115 (1 mg/kg) via peritumoral (p.t.) injection daily.
- Control Group: Administer an equivalent volume of vehicle via p.t. injection daily.
- Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Endpoint: At the end of the study (e.g., day 20), or when tumors reach the predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, cytokine analysis).

## Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol details the preparation of a single-cell suspension from excised tumors for the analysis of immune cell populations.

#### Materials:

- Excised tumors
- RPMI-1640 medium
- Collagenase IV (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- 70 μm cell strainers
- Red blood cell lysis buffer (e.g., ACK buffer)
- FACS buffer (PBS with 2% FBS)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1, anti-CD11b, anti-Gr1)



Flow cytometer

#### Procedure:

- Tumor Digestion: Mince the excised tumors into small pieces and place them in a digestion buffer containing RPMI-1640, collagenase IV, and DNase I.
- Incubate at 37°C for 30-45 minutes with gentle agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Wash the cells with RPMI-1640 containing 10% FBS to inactivate the enzymes.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK buffer to lyse red blood cells.
- Cell Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently conjugated antibodies against the markers of interest for 30 minutes on ice in the dark.
- Flow Cytometry: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

## **Protocol 3: In Vitro T-Cell Proliferation Assay**

This protocol can be used to assess the ability of PSB-1115 to reverse MDSC-mediated suppression of T-cell proliferation.

#### Materials:

- Splenocytes from C57BL/6 mice (as a source of T cells)
- MDSCs isolated from the tumors of melanoma-bearing mice
- T-cell proliferation dye (e.g., CFSE)



- Anti-CD3/CD28 antibodies or beads
- PSB-1115 potassium salt
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- · Flow cytometer

#### Procedure:

- T-Cell Labeling: Isolate splenocytes and label the T cells with CFSE according to the manufacturer's instructions.
- Co-culture Setup: In a 96-well plate, set up the following co-culture conditions:
  - CFSE-labeled T cells alone + anti-CD3/CD28 stimulation
  - CFSE-labeled T cells + MDSCs + anti-CD3/CD28 stimulation
  - CFSE-labeled T cells + MDSCs + PSB-1115 (at various concentrations) + anti-CD3/CD28 stimulation
- Incubation: Culture the cells for 72 hours at 37°C and 5% CO2.
- Flow Cytometry: Harvest the cells and analyze by flow cytometry.
- Data Analysis: Gate on the T-cell population and assess proliferation by measuring the dilution of the CFSE dye. A decrease in CFSE intensity indicates cell division. Compare the proliferation in the different conditions to determine if PSB-1115 can restore T-cell proliferation in the presence of MDSCs.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of PSB-1115 in the tumor microenvironment.





Click to download full resolution via product page

Caption: In vivo experimental workflow for evaluating PSB-1115.





Click to download full resolution via product page

Caption: Logical flow of PSB-1115's anti-tumor effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. stemcell.com [stemcell.com]
- 2. Enrichment and Characterization of the Tumor Immune and Non-immune Microenvironments in Established Subcutaneous Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic characterization of CD8(+)NKT cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of PSB-1115 Potassium Salt in Cancer Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572539#application-of-psb-1115-potassium-salt-in-cancer-immunology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com